molecular formula C19H33NO3S B14232809 Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- CAS No. 500171-00-6

Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl-

Katalognummer: B14232809
CAS-Nummer: 500171-00-6
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: HYRTUGHZDUTSRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- is a complex organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, anticancer, and enzyme inhibitory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with an amine. For this specific compound, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide derivatives have a wide range of scientific research applications:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Studied for their enzyme inhibitory properties, particularly against carbonic anhydrase enzymes.

    Medicine: Investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Industry: Utilized in the development of agrochemicals, dyes, and polymers

Wirkmechanismus

The mechanism of action of benzenesulfonamide derivatives often involves the inhibition of specific enzymes. For example, they can inhibit carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[1-[(1,1-dimethylethoxy)methyl]heptyl]-4-methyl- is unique due to its specific structural features, which may confer distinct biological activities and selectivity towards certain molecular targets. Its long alkyl chain and bulky substituents can influence its binding affinity and specificity .

Eigenschaften

CAS-Nummer

500171-00-6

Molekularformel

C19H33NO3S

Molekulargewicht

355.5 g/mol

IUPAC-Name

4-methyl-N-[1-[(2-methylpropan-2-yl)oxy]octan-2-yl]benzenesulfonamide

InChI

InChI=1S/C19H33NO3S/c1-6-7-8-9-10-17(15-23-19(3,4)5)20-24(21,22)18-13-11-16(2)12-14-18/h11-14,17,20H,6-10,15H2,1-5H3

InChI-Schlüssel

HYRTUGHZDUTSRM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(COC(C)(C)C)NS(=O)(=O)C1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.